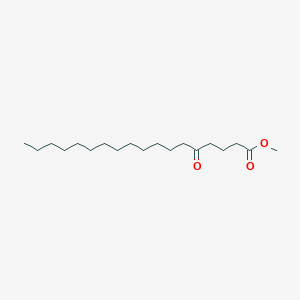
Ricinoleyl ricinoleate
Übersicht
Beschreibung
Ricinoleyl ricinoleate is a compound derived from ricinoleic acid . Ricinoleic acid, formally called 12-hydroxy-9-cis-octadecenoic acid, is a fatty acid. It is an unsaturated omega-9 fatty acid and a hydroxy acid . It is the principal fatty acid derived from castor oil . It is used in making soap, where its molecular structure causes it to lather more easily than comparable sodium soaps derived from fatty acids .
Synthesis Analysis
Ricinoleic acid is an excellent starting material to obtain biochemicals because of having two functional groups (carboxylic acid and hydroxyl) . It is prepared from castor oil through several methods or reaction pathways, such as the Twitchell and Colgate-Emery processes, as well as the alkaline catalyzed, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis .
Molecular Structure Analysis
Ricinoleic acid has three important functional classes, which includes carboxylic (-COOH), alkene(-C=C-), and hydroxyl(-OH) groups . These groups are the chemical reactivity positions in ricinoleic acid .
Chemical Reactions Analysis
Ricinoleic acid can undergo various rational organic chemical reactions, due to the presence of the –OH group. It allows ricinoleic acid to undergo dehydration, caustic fusion, pyrolysis, halogenations, alkoxylation, sulfation, and urethane reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of ricinoleic acid are influenced by its chemical structure. It has a molar mass of 298.461 g/mol and appears as a yellow viscous liquid . Its density is 0.945 g/cm^3, melting point is 5 °C, and boiling point is 245 °C .
Wissenschaftliche Forschungsanwendungen
1. Effects on Smooth Muscle Contractility
Ricinoleic acid, a related compound to ricinoleyl ricinoleate, has been found to affect smooth muscle contractions. In a study, it produced a dose-dependent depression of stimulated guinea-pig ileum, impacting the smooth muscle contractility. This effect was not replicated by other similar compounds, highlighting ricinoleic acid's unique properties (Stewart, Gaginella, & Bass, 1975).
2. Algicide in Aquaculture
Potassium ricinoleate was evaluated as a selective blue-green algicide in experimental channel catfish ponds. The study found that treatment with potassium ricinoleate did not significantly affect the pond environment or fish production, suggesting its potential use as an environmentally friendly algicide in aquaculture (Tucker & Lloyd, 1987).
3. Anti-Plaque Properties
The antiplaque activity of sodium ricinoleate, another derivative, was investigated against Streptococcus mutans plaques. This study suggests that while it may not interfere with plaque formation, sodium ricinoleate might make these plaques less acidogenic, indicating potential applications in dental health (Mordenti, Lindstrom, & Tanzer, 1982).
4. Immunity Production and Detoxification
Research from 1926 explored sodium ricinoleate's role in immunity production and detoxification concerning ricin, a toxin. This early study highlighted the potential of sodium ricinoleate in enhancing immunity and detoxification processes (Carmichael, 1926).
5. Chemical Synthesis and Modification
Ricinoleic acid derivatives have been used in chemical synthesis. For instance, lipases were employed to conjugate oligo-ricinoleic acid derivatives with other compounds, demonstrating their potential in creating new chemical structures with varied applications (Hayes et al., 2012).
6. Cosmetic Applications
Isopropyl ricinoleate, derived from ricinoleic acid, has been explored as an alternative cosmetic ingredient. Its properties such as imparting gloss and shine to the skin and minimal tackiness make it a promising substitute in cosmetic formulations (Pratap et al., 2021).
7. Bio-Lubricants
Ricinoleic acid-based esters have been studied for their potential as bio-lubricants. Their antifriction and antiwear properties, along with environmental sustainability, make them attractive alternatives to traditional petroleum-based lubricants (Yao et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(Z,12R)-12-hydroxyoctadec-9-enyl] (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-22-28-34(37)30-24-18-14-10-9-13-17-21-27-33-40-36(39)32-26-20-16-12-11-15-19-25-31-35(38)29-23-8-6-4-2/h18-19,24-25,34-35,37-38H,3-17,20-23,26-33H2,1-2H3/b24-18-,25-19-/t34-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXDMGSSDJNEC-TXJXGNCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125537 | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-12-hydroxy-9-octadecen-1-yl ester, (9Z,12R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ricinoleyl ricinoleate | |
CAS RN |
36781-76-7 | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-12-hydroxy-9-octadecen-1-yl ester, (9Z,12R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36781-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, (9Z,12R)-12-hydroxy-9-octadecen-1-yl ester, (9Z,12R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-12-hydroxyoleyl (R)-12-hydroxyoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-](/img/structure/B1609076.png)




